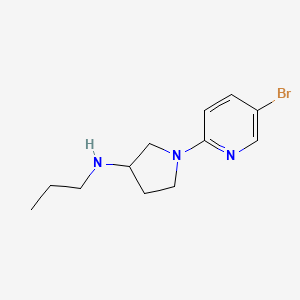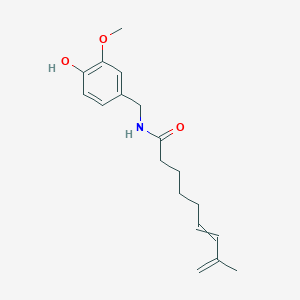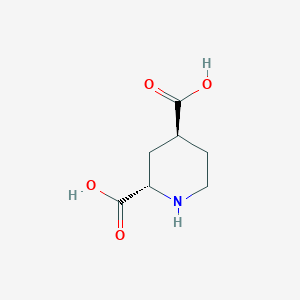
(2S,4S)-Piperidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-piperidinedicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroxybenzoic acid with a nitrogen source in the presence of a protocatechuate dioxygenase enzyme can yield 2,4-piperidinedicarboxylic acid .
Industrial Production Methods: Industrial production of 2,4-piperidinedicarboxylic acid often involves biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize specific enzymes to catalyze the formation of the desired compound from simpler precursors .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid groups and the piperidine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize 2,4-piperidinedicarboxylic acid, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Piperidinedicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2,4-Piperidinedicarboxylic acid can be compared with other similar compounds, such as:
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
These compounds share the pyridine ring structure with carboxylic acid groups at different positions, leading to variations in their chemical properties and applications .
Uniqueness: The unique positioning of the carboxylic acid groups in 2,4-piperidinedicarboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2S,4S)-piperidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI-Schlüssel |
WXUOEIRUBILDKO-WHFBIAKZSA-N |
Isomerische SMILES |
C1CN[C@@H](C[C@H]1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


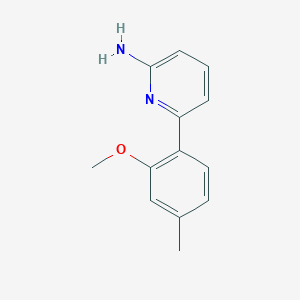

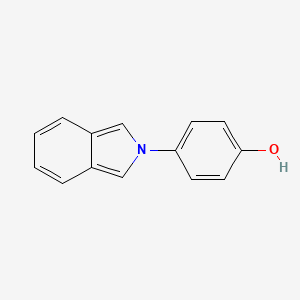

![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
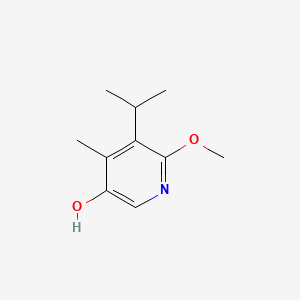

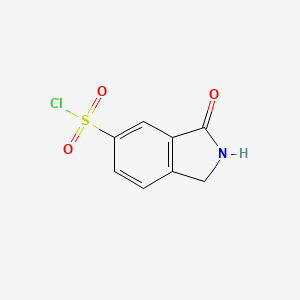
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
